molecular formula C7H8BNO4 B111244 3-Amino-5-boronobenzoic acid CAS No. 116378-40-6

3-Amino-5-boronobenzoic acid

Cat. No.: B111244
CAS No.: 116378-40-6
M. Wt: 180.96 g/mol
InChI Key: VVQAAMZMJNXCOP-UHFFFAOYSA-N
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Description

3-Amino-5-boronobenzoic acid is an organic compound with the molecular formula C7H8BNO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with an amino group at the third position and a boronic acid group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-boronobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Borylation: The amino group is then converted to a boronic acid group through a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.

    Continuous Flow Borylation: Employing continuous flow reactors for the borylation step to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-boronobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles like alkyl halides, basic conditions.

Major Products:

    Oxidation: 3-Amino-5-hydroxybenzoic acid.

    Reduction: 3-Amino-5-boronobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Amino-5-boronobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-5-boronobenzoic acid involves its interaction with various molecular targets:

    Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.

    Pathways Involved: The compound can participate in pathways involving boron-mediated reactions, such as the formation of boronate esters with sugars and other biomolecules.

Comparison with Similar Compounds

    3-Amino-5-bromobenzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.

    3-Amino-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a boronic acid group.

    3-Amino-5-methylbenzoic acid: Similar structure but with a methyl group instead of a boronic acid group.

Uniqueness:

    Boron Group: The presence of the boronic acid group in 3-amino-5-boronobenzoic acid imparts unique reactivity and binding properties, distinguishing it from other similar compounds.

    Applications: Its potential use in BNCT and as a building block in Suzuki-Miyaura coupling reactions highlights its versatility and importance in scientific research.

Properties

IUPAC Name

3-amino-5-boronobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQAAMZMJNXCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372250
Record name 3-Amino-5-boronobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116378-40-6
Record name 3-Amino-5-boronobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-carboxybenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3-nitro-5-carboxyphenylboronic acid (3.3 g, 0.016 mol) in absolute ethanol (25 ml) was hydrogenated in the presence of Raney Nickel (1 g) at 50 lbs per square inch for 4 hours in a Parr shaker. The catalyst was removed by filtration and the solvent was removed on a rotary evaporator. The solid obtained was recrystallized from water. M.P. 210°-12° C.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

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